molecular formula C22H21FN2O3S B5138606 N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B5138606
M. Wt: 412.5 g/mol
InChI Key: VAMKDXZULNSKOU-UHFFFAOYSA-N
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Description

"N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide" is a compound potentially significant for its biological activities, similar to other sulfonamide derivatives. These compounds often show a wide range of pharmacological properties, making them of great interest in medicinal chemistry and drug development. Although specific studies on this compound might be scarce, analogs and related sulfonamide compounds have been synthesized and characterized for various applications, including as antagonists for certain receptors and in the treatment of diseases.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the coupling of sulfonamide groups with aromatic or heteroaromatic moieties under specific conditions. For instance, Kim et al. (2012) described the synthesis of a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as hTRPV1 antagonists, highlighting the critical role of hydrophobic interactions in their binding potency (Kim et al., 2012).

Molecular Structure Analysis

Durgun et al. (2016) conducted a detailed study on the molecular structure of a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, using various spectroscopic methods and X-ray crystallography. Their findings underscore the importance of understanding the molecular geometry, electronic structure, and intermolecular interactions for optimizing the biological activity of these compounds (Durgun et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can include substitutions, additions, or the formation of complexes with metals. Chohan et al. (2011) discussed the synthesis and characterization of sulfonamide-derived ligands and their metal complexes, highlighting their potential antibacterial and antifungal activities. Such studies can provide insights into the reactivity and potential applications of sulfonamide compounds in medicinal chemistry (Chohan et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-2-9-20(10-3-16)25-29(27,28)21-13-4-17(5-14-21)6-15-22(26)24-19-11-7-18(23)8-12-19/h2-5,7-14,25H,6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMKDXZULNSKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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